molecular formula C20H15N3 B14751142 1H-1,2,4-Triazole, 1,3,5-triphenyl- CAS No. 1043-46-5

1H-1,2,4-Triazole, 1,3,5-triphenyl-

Cat. No.: B14751142
CAS No.: 1043-46-5
M. Wt: 297.4 g/mol
InChI Key: ZUADNMDNEIWVSE-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1,3,5-triphenyl- is a heterocyclic compound with the molecular formula C20H15N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-1,2,4-Triazole, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the thermal decomposition of a methoxytriazoline precursor, which yields the desired compound in quantitative amounts .

Industrial Production Methods

Industrial production of 1H-1,2,4-Triazole, 1,3,5-triphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1,3,5-triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1,3,5-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1,3,5-triphenyl- is unique due to its specific substitution pattern and stability. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

1043-46-5

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

1,3,5-triphenyl-1,2,4-triazole

InChI

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H

InChI Key

ZUADNMDNEIWVSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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